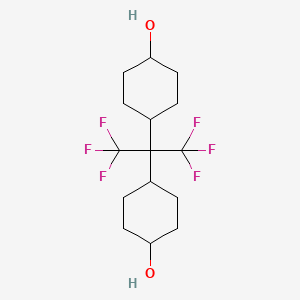










|
REACTION_CXSMILES
|
[F:1][C:2]([F:23])([F:22])[C:3]([C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1)([C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)[C:4]([F:7])([F:6])[F:5].[H][H]>[C].[Ru].C(O)(C)C>[F:1][C:2]([F:22])([F:23])[C:3]([CH:15]1[CH2:20][CH2:19][CH:18]([OH:21])[CH2:17][CH2:16]1)([CH:8]1[CH2:9][CH2:10][CH:11]([OH:14])[CH2:12][CH2:13]1)[C:4]([F:5])([F:7])[F:6] |f:2.3|
|


|
Name
|
stainless steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(C(F)(F)F)(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)(F)F
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Ru]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
the catalyst is filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
isopropanol was removed at a reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was recrystallized from toluene
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(C(F)(F)F)(C1CCC(CC1)O)C1CCC(CC1)O)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 290 g | |
| YIELD: CALCULATEDPERCENTYIELD | 56% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |